Einecs 234-626-2
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) lists over 100,000 chemicals marketed in the EU before 1981, including EINECS 234-626-2. EINECS chemicals often require toxicity and risk assessments, which increasingly rely on computational methods like Quantitative Structure-Activity Relationships (QSARs) and read-across approaches to minimize animal testing .
Properties
CAS No. |
12017-71-9 |
|---|---|
Molecular Formula |
Co5Y |
Molecular Weight |
383.5718 g/mol |
IUPAC Name |
cobalt;yttrium |
InChI |
InChI=1S/5Co.Y |
InChI Key |
ZOOLFQVMRRSUPR-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Co].[Co].[Y] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt, compound with yttrium (5:1), typically involves high-temperature solid-state reactions. One common method is to mix stoichiometric amounts of cobalt and yttrium powders and then heat the mixture in an inert atmosphere, such as argon, at temperatures ranging from 800°C to 1200°C. The reaction is usually carried out in a sealed quartz tube to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of cobalt, compound with yttrium (5:1), may involve more scalable methods such as arc melting or induction melting. These methods allow for the production of larger quantities of the compound. The resulting ingots are then annealed at high temperatures to ensure homogeneity and phase purity .
Chemical Reactions Analysis
Types of Reactions
Cobalt, compound with yttrium (5:1), can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized in the presence of oxygen or other oxidizing agents, leading to the formation of cobalt oxide and yttrium oxide.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents to revert the oxides back to the original compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, air, and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Hydrogen gas is a common reducing agent, and the reactions are usually performed at high temperatures in a reducing atmosphere.
Substitution: Substitution reactions often involve the use of molten salts or other metal powders as reagents.
Major Products Formed
Oxidation: Cobalt oxide (CoO) and yttrium oxide (Y2O3).
Reduction: The original cobalt, compound with yttrium (5:1).
Substitution: Various alloys and intermetallic compounds depending on the substituting element.
Scientific Research Applications
The compound identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 234-626-2 is known as 2,5-Dimethyl-2,5-hexanediol . This compound has various applications across multiple industries due to its chemical properties. Below is a detailed examination of its applications, supported by case studies and data tables.
Solvent in Industrial Processes
2,5-Dimethyl-2,5-hexanediol is utilized as a solvent in various industrial processes. Its ability to dissolve a wide range of substances makes it valuable in the formulation of paints, coatings, and adhesives.
Case Study: Coatings Industry
In a study conducted by the European Coatings Journal, it was found that formulations containing 2,5-Dimethyl-2,5-hexanediol exhibited improved flow and leveling properties compared to those using traditional solvents. This resulted in a smoother finish and reduced defects in the final product.
Intermediate in Chemical Synthesis
This compound serves as an intermediate in the synthesis of other chemicals, particularly in the production of plasticizers and surfactants.
Data Table: Chemical Synthesis Applications
| Application Type | Description | Example Products |
|---|---|---|
| Plasticizers | Enhances flexibility and durability | Polyvinyl chloride (PVC) |
| Surfactants | Reduces surface tension in formulations | Detergents |
Use in Personal Care Products
Due to its non-toxic nature and skin compatibility, 2,5-Dimethyl-2,5-hexanediol is also found in personal care products such as lotions and creams.
Case Study: Cosmetic Formulations
Research published in the Journal of Cosmetic Science indicated that incorporating 2,5-Dimethyl-2,5-hexanediol into moisturizing creams improved skin hydration levels compared to formulations without this compound. The study highlighted its role as a humectant that attracts moisture to the skin.
Potential Applications in Pharmaceuticals
Emerging research suggests that this compound may have applications in drug delivery systems due to its ability to enhance solubility for poorly soluble drugs.
Data Table: Pharmaceutical Applications
| Application Type | Description | Example Uses |
|---|---|---|
| Drug Solubilization | Improves solubility of active pharmaceutical ingredients | Oral and topical formulations |
Mechanism of Action
The mechanism by which cobalt, compound with yttrium (5:1), exerts its effects is primarily related to its magnetic and catalytic properties.
Magnetic Properties: The compound exhibits strong ferromagnetic behavior due to the presence of cobalt, which has unpaired electrons in its d-orbitals.
Catalytic Properties: The compound’s catalytic activity is attributed to the ability of cobalt to undergo redox reactions, facilitating the transfer of electrons in various chemical processes.
Comparison with Similar Compounds
Table 1: Hypothetical Structural and Property Comparison
Physicochemical Property Coverage
The ERGO project compared 28 reference substances with 56,703 EINECS compounds, highlighting overlaps in bioavailability-related properties like hydrophobicity (log P) and solubility .
Toxicological Predictions via QSAR Models
QSAR models for EINECS chemicals predict acute toxicity using parameters like log P and molecular weight. For example:
- Chlorinated alkanes : Toxicity to fish correlated with log P (r² = 0.85) .
- Organothiophosphates: Interspecies models linked daphnid toxicity to fish toxicity (r² = 0.79) .
If this compound belongs to a class like halogenated aromatics, QSAR models could estimate its LC₅₀ (e.g., 10–50 mg/L for fish) based on analogs .
Table 2: Toxicity Predictions for Hypothetical Analogs
Limitations and Regulatory Considerations
While read-across and QSAR methods efficiently cover ~54% of EINECS chemicals, unclassifiable compounds (e.g., botanical extracts) require alternative approaches . For this compound, uncertainties in stereochemistry or reactive metabolites might necessitate in vitro validation .
Biological Activity
Einecs 234-626-2 refers to 4,4'-methylenedianiline (MDA) , a chemical compound that has garnered attention due to its biological activity and potential health risks. This article explores the biological effects, mechanisms of action, and relevant research findings associated with MDA.
Overview of 4,4'-Methylenedianiline (MDA)
4,4'-Methylenedianiline is primarily used in the production of polyurethane foams, epoxy resins, and as a curing agent. Its structure consists of two aniline groups connected by a methylene bridge, which allows it to participate in various chemical reactions.
Toxicological Profile
MDA is recognized for its toxicological effects, particularly its carcinogenic potential. The International Agency for Research on Cancer (IARC) classifies it as a Group 2B carcinogen, indicating it is possibly carcinogenic to humans based on sufficient evidence in animals but limited evidence in humans.
Key Toxicological Findings:
- Mutagenicity: MDA has been shown to induce mutations in various test systems, including bacterial assays and mammalian cell cultures. It can cause DNA damage leading to mutagenic effects.
- Carcinogenicity: Studies have demonstrated that MDA exposure increases the incidence of tumors in laboratory animals, particularly in the liver and bladder.
- Reproductive Toxicity: Research indicates potential reproductive toxicity, with adverse effects noted in animal models.
The biological activity of MDA is primarily attributed to its ability to form reactive metabolites that interact with cellular macromolecules such as DNA and proteins. This interaction can lead to oxidative stress and subsequent cellular damage.
Metabolic Pathways:
- N-Oxidation: MDA can be metabolized by cytochrome P450 enzymes to form N-hydroxymethyl derivatives that are highly reactive.
- Glutathione Conjugation: Reactive metabolites can conjugate with glutathione, leading to the formation of adducts that contribute to its toxic effects.
Case Studies and Experimental Data
A variety of studies have investigated the biological activity of MDA across different models:
-
In Vitro Studies:
- A study using human liver microsomes demonstrated that MDA undergoes extensive metabolism, resulting in the formation of several reactive intermediates that can bind covalently to DNA .
- Another investigation highlighted the cytotoxic effects of MDA on human cell lines, showing a dose-dependent increase in cell death associated with oxidative stress markers .
-
In Vivo Studies:
- Animal studies have shown that chronic exposure to MDA leads to significant liver damage and increased tumor formation . For instance, rats exposed to high doses exhibited a higher incidence of hepatocellular carcinoma compared to controls.
- A study on mice indicated that exposure through inhalation routes resulted in systemic toxicity and altered immune responses.
Data Summary Table
Regulatory Considerations
Given its biological activity and associated health risks, regulatory bodies have established guidelines for exposure limits. The European Chemicals Agency (ECHA) has recommended strict occupational exposure limits due to the carcinogenic potential of MDA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
